4-(3,4-dimethoxyphenyl)-2,6-dipyridin-2-ylpyridine
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Overview
Description
4-(3,4-Dimethoxyphenyl)-2,6-dipyridin-2-ylpyridine is a complex organic compound that features a pyridine core substituted with a 3,4-dimethoxyphenyl group and two pyridin-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters precisely, ensuring consistent quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or nitro groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with the nucleophile.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-2,6-dipyridin-2-ylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar structural features but different functional groups, known for its psychoactive properties.
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: A quinoline derivative with similar substituents, studied for its anticancer and antimicrobial activities.
Uniqueness
4-(3,4-Dimethoxyphenyl)-2,6-dipyridin-2-ylpyridine is unique due to its combination of a pyridine core with a 3,4-dimethoxyphenyl group and two pyridin-2-yl groups. This unique structure imparts specific electronic and steric properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
142719-61-7 |
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Molecular Formula |
C23H19N3O2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C23H19N3O2/c1-27-22-10-9-16(15-23(22)28-2)17-13-20(18-7-3-5-11-24-18)26-21(14-17)19-8-4-6-12-25-19/h3-15H,1-2H3 |
InChI Key |
QLVQBUWHJTZGAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)OC |
Origin of Product |
United States |
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